REACTION_CXSMILES
|
Cl.[CH3:2][O:3][C:4](=[O:10])[C@@H:5]1[CH2:9][CH2:8][CH2:7][NH:6]1.C(N(CC)CC)C.[C:18](Cl)(=[O:21])[CH:19]=[CH2:20].C(OCC)C>C(Cl)Cl>[O:21]=[C:18]([N:6]1[CH2:7][CH2:8][CH2:9][CH:5]1[C:4]([O:3][CH3:2])=[O:10])[CH:19]=[CH2:20] |f:0.1|
|
Name
|
|
Quantity
|
8.27 g
|
Type
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reactant
|
Smiles
|
Cl.COC([C@H]1NCCC1)=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
4.52 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CUSTOM
|
Details
|
to remove the precipitate
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
FILTRATION
|
Details
|
the resulting white solid filtered
|
Type
|
ADDITION
|
Details
|
An additional 200 ml of ethyl ether was added
|
Type
|
FILTRATION
|
Details
|
a small amount of tan solid filtered out
|
Type
|
CUSTOM
|
Details
|
The solvents were evaporated
|
Type
|
CUSTOM
|
Details
|
the resulting oil chromatographed on silica
|
Type
|
CUSTOM
|
Details
|
to isolate the product
|
Type
|
CUSTOM
|
Details
|
The product was dried in vacuo at room temperature for 72 hours
|
Duration
|
72 h
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
O=C(C=C)N1C(CCC1)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |